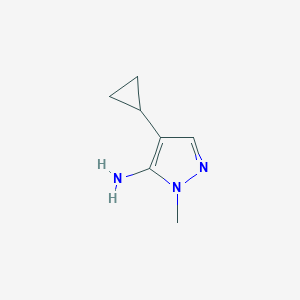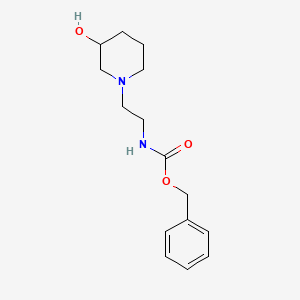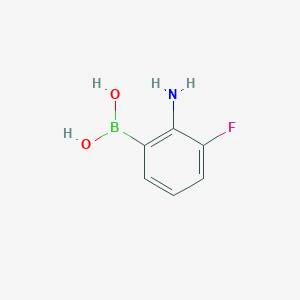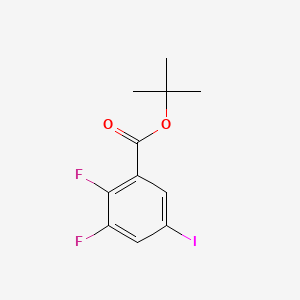
Tert-butyl 2,3-difluoro-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,3-difluoro-5-iodobenzoate is an organic compound with the molecular formula C11H12F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. The carboxylic acid group is esterified with a tert-butyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-difluoro-5-iodobenzoate typically involves the esterification of 2,3-difluoro-5-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2,3-difluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2,3-difluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2,3-difluoro-5-iodobenzoate depends on the specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The fluorine atoms can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the iodine atom can participate in halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-fluoro-5-iodobenzoate
- Tert-butyl 2,3-difluorobenzoate
- Tert-butyl 2-iodobenzoate
Uniqueness
Tert-butyl 2,3-difluoro-5-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C11H11F2IO2 |
|---|---|
Peso molecular |
340.10 g/mol |
Nombre IUPAC |
tert-butyl 2,3-difluoro-5-iodobenzoate |
InChI |
InChI=1S/C11H11F2IO2/c1-11(2,3)16-10(15)7-4-6(14)5-8(12)9(7)13/h4-5H,1-3H3 |
Clave InChI |
ANTBPJWDVXSDBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)I)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate](/img/structure/B13459519.png)
![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)
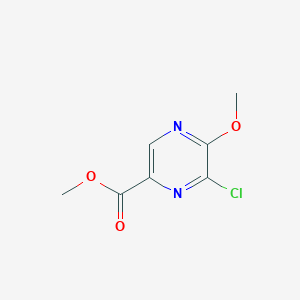
![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)
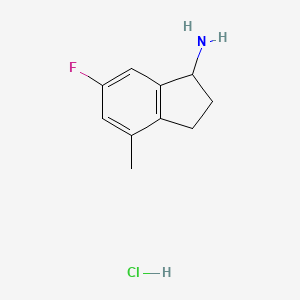
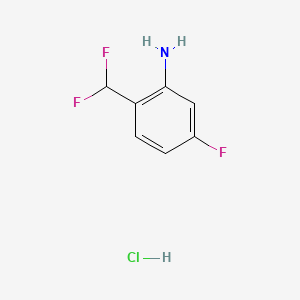
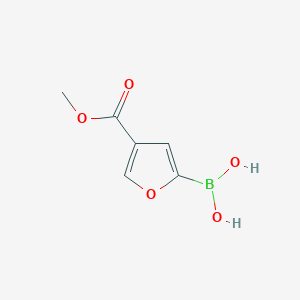
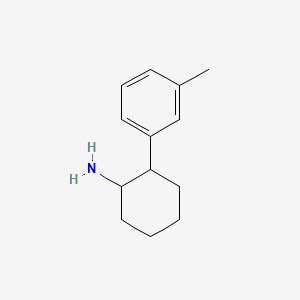
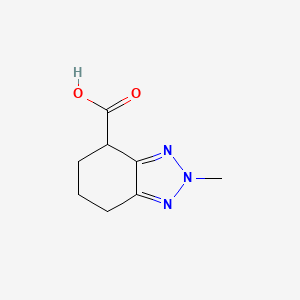
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
